molecular formula C18H19N3O3S B5844292 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 124953-86-2

4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5844292
CAS RN: 124953-86-2
M. Wt: 357.4 g/mol
InChI Key: PGAKCCHPAVYASO-UHFFFAOYSA-N
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Description

4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as TMT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in the field of medicine and biochemistry, and its mechanism of action is well understood. However, 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of new synthesis methods that improve the yield and purity of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Another area of research could focus on the development of new formulations of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol that improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its potential applications in the field of medicine and biochemistry. Finally, more studies are needed to investigate the safety and toxicity of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, particularly in humans.

Synthesis Methods

4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxyphenyl hydrazine with benzyl isothiocyanate in the presence of an acid catalyst. This reaction results in the formation of the intermediate 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, which can be further converted to 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol by reacting it with sulfur in the presence of a reducing agent such as sodium borohydride. The purity and yield of 4-benzyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be improved by using various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

4-benzyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-22-14-9-13(10-15(23-2)16(14)24-3)17-19-20-18(25)21(17)11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAKCCHPAVYASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131443
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124953-86-2
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124953-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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